REACTION_CXSMILES
|
ClS([N:5]=[C:6]=[O:7])(=O)=O.[Cl:8][C:9]1[C:14]([NH:15][CH:16]2[CH2:21][CH2:20][N:19]([C:22]([O:24][CH2:25][C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)=[O:23])[CH2:18][CH2:17]2)=[CH:13][CH:12]=[CH:11][N:10]=1.O.[OH-].[Na+]>C1COCC1>[Cl:8][C:9]1[C:14]([N:15]([CH:16]2[CH2:17][CH2:18][N:19]([C:22]([O:24][CH2:25][C:26]3[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=3)=[O:23])[CH2:20][CH2:21]2)[C:6]([NH2:5])=[O:7])=[CH:13][CH:12]=[CH:11][N:10]=1 |f:3.4|
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Name
|
|
Quantity
|
530 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
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Name
|
|
Quantity
|
1.25 kg
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC=C1NC1CCN(CC1)C(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
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7 L
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Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.1 L
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-15 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 90 minutes at approx. −8° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
did not exceed −7° C
|
Type
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STIRRING
|
Details
|
The mixture was stirred for 30 minutes at approx. 10° C.
|
Duration
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30 min
|
Type
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TEMPERATURE
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Details
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The reaction mixture was then heated to 50° C.
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Type
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CUSTOM
|
Details
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the phases were separated
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Type
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WASH
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Details
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The organic phase was washed with 2 L water
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Type
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DISTILLATION
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Details
|
Then 10 L solvent were distilled off from the organic phase, 15 L butyl acetate
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
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DISTILLATION
|
Details
|
another 8 L were distilled off
|
Type
|
CUSTOM
|
Details
|
The product was crystallised
|
Type
|
TEMPERATURE
|
Details
|
by slow cooling to 0° C
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 2 L butyl acetate
|
Type
|
CUSTOM
|
Details
|
dried at 40° C.
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=CC=C1N(C(=O)N)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |